molecular formula C12H25N3O B13694965 2-[4-(3-Piperidylmethyl)-1-piperazinyl]ethanol

2-[4-(3-Piperidylmethyl)-1-piperazinyl]ethanol

Cat. No.: B13694965
M. Wt: 227.35 g/mol
InChI Key: GQGQRUAAJIJXFP-UHFFFAOYSA-N
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Description

2-[4-(3-Piperidylmethyl)-1-piperazinyl]ethanol is a chemical compound that features a piperidine and piperazine ring connected by an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-Piperidylmethyl)-1-piperazinyl]ethanol typically involves the reaction of piperidine and piperazine derivatives under controlled conditionsThe reaction conditions often require the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as crystallization or distillation to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-Piperidylmethyl)-1-piperazinyl]ethanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines .

Scientific Research Applications

2-[4-(3-Piperidylmethyl)-1-piperazinyl]ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(3-Piperidylmethyl)-1-piperazinyl]ethanol involves its interaction with specific molecular targets such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: These compounds share the piperidine ring structure and have similar chemical properties.

    Piperazine derivatives: Compounds with a piperazine ring also exhibit similar reactivity and applications.

Uniqueness

2-[4-(3-Piperidylmethyl)-1-piperazinyl]ethanol is unique due to its combination of piperidine and piperazine rings, which provides a distinct set of chemical and biological properties. This dual-ring structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C12H25N3O

Molecular Weight

227.35 g/mol

IUPAC Name

2-[4-(piperidin-3-ylmethyl)piperazin-1-yl]ethanol

InChI

InChI=1S/C12H25N3O/c16-9-8-14-4-6-15(7-5-14)11-12-2-1-3-13-10-12/h12-13,16H,1-11H2

InChI Key

GQGQRUAAJIJXFP-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)CN2CCN(CC2)CCO

Origin of Product

United States

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